4-(Diphenylhydroxymethyl)benzoic acid (CAS 19672-49-2) is a bifunctional organic compound featuring a carboxylic acid group for derivatization and a bulky diphenylhydroxymethyl substituent. This structure provides a rigid, three-dimensional character, making it a valuable precursor for specialty polymers, pharmaceuticals, and as a structural linker in coordination chemistry. Its primary procurement driver is its use as a well-defined building block where the steric bulk and hydrogen-bonding capabilities of the trityl-like alcohol group are essential for controlling supramolecular architecture and material properties.
Substituting this compound with simpler analogs like 4-hydroxybenzoic acid or benzoic acid fails because it eliminates the bulky diphenylmethyl group, which is critical for creating specific three-dimensional cavities and preventing network interpenetration in materials like Metal-Organic Frameworks (MOFs). Procuring the corresponding methyl ester, Methyl 4-(diphenylhydroxymethyl)benzoate, necessitates an additional hydrolysis step to unmask the carboxylic acid. This introduces process complexity and potential side reactions, and the required basic or acidic conditions may be incompatible with other functional groups in the target synthesis.
The value of 4-(diphenylhydroxymethyl)benzoic acid lies in its function as a 'pillaring' ligand. In MOF synthesis, simpler linkers like p-hydroxybenzoic acid often lead to densely packed or interpenetrated 3D networks, limiting porosity. The bulky diphenylhydroxymethyl group of the target compound acts as a rigid, non-coordinating spacer that prevents multiple network frameworks from interpenetrating each other. This steric hindrance is a designed feature, essential for creating open, porous structures with high surface areas, a property not achievable with smaller, planar benzoic acid derivatives.
| Evidence Dimension | Structural role in MOF synthesis |
| Target Compound Data | Forms sterically hindered, non-interpenetrated porous networks. |
| Comparator Or Baseline | Simpler linkers (e.g., p-hydroxybenzoic acid, terephthalic acid) which often result in interpenetrated or collapsed structures with lower accessible porosity. |
| Quantified Difference | Qualitative but structurally definitive: enables open vs. interpenetrated frameworks. |
| Conditions | Solvothermal synthesis of metal-organic frameworks. |
For researchers designing porous materials, procuring this specific ligand is necessary to achieve target pore sizes and avoid framework interpenetration.
The compound exhibits a melting point in the range of 210-215 °C. This thermal stability is critical for solvothermal synthesis, a common method for producing crystalline materials like MOFs, which often requires temperatures between 120-200 °C. Unlike analogs with lower thermal stability, this compound remains intact within this processing window, preventing premature decomposition of the organic linker which would lead to impurities and defects in the final crystalline product. Procuring a thermally robust linker is key to achieving high-quality, reproducible materials.
| Evidence Dimension | Melting Point / Decomposition Onset |
| Target Compound Data | 210-215 °C |
| Comparator Or Baseline | Typical solvothermal synthesis temperatures (e.g., 120-200 °C). |
| Quantified Difference | The compound's stability range fully encompasses the required processing temperatures. |
| Conditions | Solid-state thermal analysis; typical solvothermal reaction conditions in solvents like DMF or glycols. |
This ensures the structural integrity of the precursor during high-temperature synthesis, which is essential for process control and the reproducible manufacturing of crystalline materials.
This compound is the right choice for the synthesis of 3D MOFs where maximizing porosity and maintaining an open-channel structure is a primary design goal. Its bulky, rigid diphenylhydroxymethyl group acts as a built-in steric shield, preventing the common problem of framework interpenetration that plagues MOFs built from smaller, planar linkers.
The compound's documented thermal stability up to 210 °C makes it a reliable precursor for solvothermal processes that operate at elevated temperatures. Buyers can confidently use this linker in reaction protocols up to 200 °C without significant risk of in-situ degradation, ensuring higher purity and crystallinity of the final product compared to less stable alternatives.
Incorporating this bulky, rigid monomer into polymer backbones can enhance thermal stability and modify mechanical properties. Its structure is suitable for creating high-performance polymers where increased glass transition temperature and controlled chain packing are desired.
Irritant